molecular formula C20H14Cl2N4O2 B14103542 N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B14103542
M. Wt: 413.3 g/mol
InChI Key: GKSDARILDPVPJB-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichloroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with various reagents lead to the formation of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C20H14Cl2N4O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C20H14Cl2N4O2/c1-11-17-18(27)14(20(28)24-16-8-7-12(21)9-15(16)22)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,23,27)(H,24,28)

InChI Key

GKSDARILDPVPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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